N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGESQFPHNBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with the diphenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ket
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide is a synthetic compound with potential therapeutic applications. Its structure combines a benzothiazole moiety with a propanamide framework, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The compound's chemical formula is , with a molecular weight of approximately 359.91 g/mol. The presence of the chlorinated benzothiazole ring is significant for its biological activity, as halogenated compounds often exhibit enhanced interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS).
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Studies have suggested that benzothiazole derivatives can act as positive allosteric modulators of AMPA receptors in the brain, which are crucial for synaptic transmission and plasticity . This modulation may enhance cognitive functions and provide neuroprotective effects.
Cytotoxicity and Anticancer Activity
In vitro assays have demonstrated that related compounds possess cytotoxic effects on various cancer cell lines. For example, compounds with a similar structure have been shown to induce apoptosis in breast cancer cells . The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against E. coli; showed a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Assessed neuroprotective effects in a mouse model; demonstrated improved memory retention in treated groups compared to control. |
| Study 3 | Evaluated cytotoxic effects on human breast cancer cell lines; resulted in a dose-dependent decrease in cell viability with IC50 values around 25 µM. |
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways that can lead to the synthesis of novel compounds with potential applications.
The compound has been studied for its biological activities, particularly in the fields of oncology and infectious diseases. Research indicates that derivatives of this compound may exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Key Findings:
- Anticancer Activity: Studies have shown that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can inhibit cell proliferation in various cancer cell lines, such as human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). Mechanisms include the induction of apoptosis and modulation of signaling pathways like AKT and ERK.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may act as enzyme inhibitors or receptor modulators, which could be beneficial in treating diseases such as cancer and bacterial infections.
Case Studies:
- Enzyme Inhibition: Research has indicated that certain derivatives can inhibit lipoxygenase activity, suggesting applications in anti-inflammatory therapies .
- Antimicrobial Properties: The compound's derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, showcasing promising results in inhibiting bacterial growth .
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials such as polymers or dyes. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound differs from benzimidazole derivatives (e.g., 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ) in electronic properties.
- Amide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., Compounds 6–10 ), which possess strong metal-chelating -CONHOH groups, the target’s amide group (-CONHR) lacks chelation capacity. This suggests divergent applications—hydroxamic acids excel in antioxidant or metalloenzyme inhibition roles, while the target may prioritize steric-driven interactions.
- Oxolane vs. Hydroxy-dimethylethyl : The oxolane (tetrahydrofuran) methyl group in the target compound contrasts with the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The oxolane’s cyclic ether may improve solubility compared to aliphatic hydroxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
